
5-Demethoxy-5-oxoavermectin A1a
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
5-Demethoxy-5-oxoavermectin A1a is a derivative of avermectin, a group of compounds produced by the bacterium Streptomyces avermitilis. Avermectins are known for their potent antiparasitic properties and are widely used in agriculture and medicine to control parasitic infections . This compound is particularly notable for its use in the preparation of other avermectin and milbemycin derivatives .
Preparation Methods
The synthesis of 5-Demethoxy-5-oxoavermectin A1a involves several key steps. The compound is derived from the polyketide pathway, which includes the biosynthesis of starter units, formation of initial aglycons, and post-polyketide modifications . Industrial production typically involves fermentation processes using genetically engineered strains of Streptomyces avermitilis, followed by chemical modifications to achieve the desired structure .
Chemical Reactions Analysis
5-Demethoxy-5-oxoavermectin A1a undergoes various chemical reactions, including oxidation, reduction, and substitution. Common reagents used in these reactions include oxidizing agents like potassium permanganate and reducing agents such as sodium borohydride . The major products formed from these reactions are typically other avermectin derivatives with modified functional groups .
Scientific Research Applications
5-Demethoxy-5-oxoavermectin A1a has a wide range of scientific research applications. In chemistry, it is used as a building block for synthesizing other complex molecules . In biology and medicine, it is studied for its cytoprotective effects on kidney epithelial cells and its potential as an antiparasitic agent . Industrially, it is used in the production of pesticides and veterinary medicines .
Mechanism of Action
The mechanism of action of 5-Demethoxy-5-oxoavermectin A1a involves the modulation of amino acid-gated chloride channels. This modulation leads to an increase in chloride ion permeability, resulting in hyperpolarization of the nerve and muscle cells of parasites, ultimately causing paralysis and death . The compound specifically targets glutamate-gated chloride channels, which are unique to invertebrates .
Comparison with Similar Compounds
5-Demethoxy-5-oxoavermectin A1a is similar to other avermectin derivatives such as ivermectin, abamectin, doramectin, eprinomectin, moxidectin, and selamectin . it is unique in its specific structural modifications, which confer distinct biological activities and pharmacokinetic properties . These differences make it particularly useful in certain applications where other avermectin derivatives may not be as effective .
Properties
Molecular Formula |
C48H70O14 |
|---|---|
Molecular Weight |
871.1 g/mol |
IUPAC Name |
(1'R,2R,3S,4'S,6S,8'R,10'E,12'S,13'S,14'E,16'E,20'S,24'S)-2-[(2S)-butan-2-yl]-24'-hydroxy-12'-[(2R,4S,5S,6S)-5-[(2S,4S,5S,6S)-5-hydroxy-4-methoxy-6-methyloxan-2-yl]oxy-4-methoxy-6-methyloxan-2-yl]oxy-3,11',13',22'-tetramethylspiro[2,3-dihydropyran-6,6'-3,7,19-trioxatetracyclo[15.6.1.14,8.020,24]pentacosa-10,14,16,22-tetraene]-2',21'-dione |
InChI |
InChI=1S/C48H70O14/c1-11-25(2)43-28(5)17-18-47(62-43)23-34-20-33(61-47)16-15-27(4)42(26(3)13-12-14-32-24-55-45-40(49)29(6)19-35(46(51)58-34)48(32,45)52)59-39-22-37(54-10)44(31(8)57-39)60-38-21-36(53-9)41(50)30(7)56-38/h12-15,17-19,25-26,28,30-31,33-39,41-45,50,52H,11,16,20-24H2,1-10H3/b13-12+,27-15+,32-14+/t25-,26-,28-,30-,31-,33+,34-,35-,36-,37-,38-,39-,41-,42-,43+,44-,45+,47+,48+/m0/s1 |
InChI Key |
OREMDKVSTHGUST-WNNKMZGNSA-N |
Isomeric SMILES |
CC[C@H](C)[C@@H]1[C@H](C=C[C@@]2(O1)C[C@@H]3C[C@H](O2)C/C=C(/[C@H]([C@H](/C=C/C=C/4\CO[C@H]5[C@@]4([C@@H](C=C(C5=O)C)C(=O)O3)O)C)O[C@H]6C[C@@H]([C@H]([C@@H](O6)C)O[C@H]7C[C@@H]([C@H]([C@@H](O7)C)O)OC)OC)\C)C |
Canonical SMILES |
CCC(C)C1C(C=CC2(O1)CC3CC(O2)CC=C(C(C(C=CC=C4COC5C4(C(C=C(C5=O)C)C(=O)O3)O)C)OC6CC(C(C(O6)C)OC7CC(C(C(O7)C)O)OC)OC)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


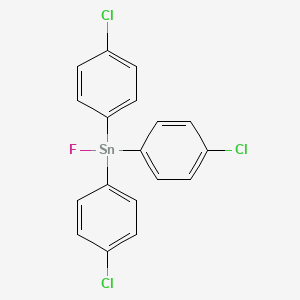

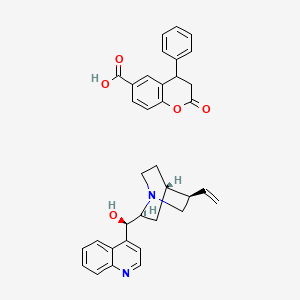
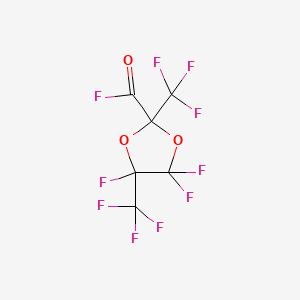
![2-[(1R,2S)-1-[(1R)-1-[3,5-Bis(trifluoromethyl)phenyl]ethoxy]-2-(4-fluorophenyl)-2-hydroxyethoxy]acetic Acid](/img/structure/B13416443.png)
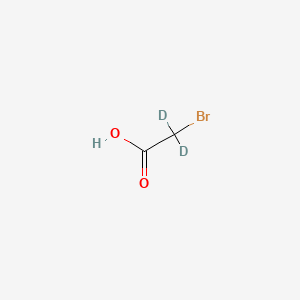
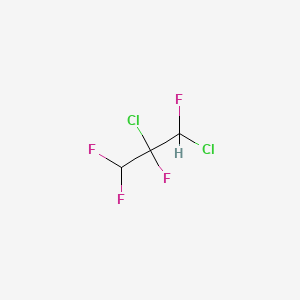
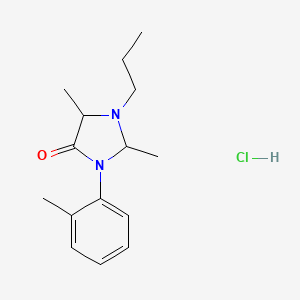
![1-Propanaminium, N-[2-[bis(2-hydroxypropyl)amino]ethyl]-2-hydroxy-N-(2-hydroxypropyl)-N-methyl-, di-(9Z)-9-octadecenoate (ester), methyl sulfate (salt)](/img/structure/B13416459.png)

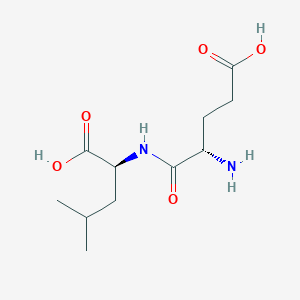
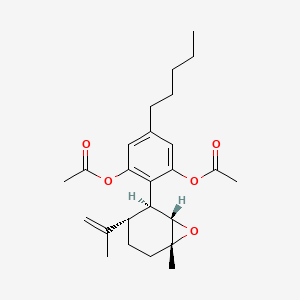

![17-Hydroxy-10,13-dimethyl-3,11-dioxo-1,2,6,7,8,9,12,14,15,16-decahydrocyclopenta[a]phenanthrene-17-carboxylic acid](/img/structure/B13416489.png)
